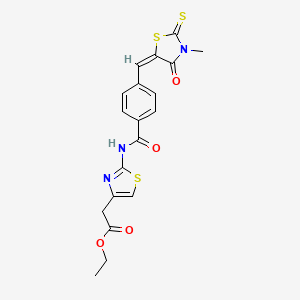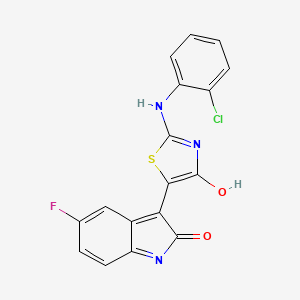![molecular formula C14H16FN5O B2589409 5-Fluoro-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine CAS No. 2380032-77-7](/img/structure/B2589409.png)
5-Fluoro-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their extensive applications in medicinal chemistry, agrochemicals, and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with boronic acids or esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
5-Fluoro-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
5-Fluoro-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of 5-Fluoro-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
2-Chloro-5-fluoropyrimidine: Another pyrimidine derivative with similar structural features.
5-Bromo-2-fluoropyrimidine: Shares the pyrimidine core but with different substituents.
Uniqueness
5-Fluoro-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}pyrimidine is unique due to its specific functional groups and the combination of fluorine and piperidine moieties. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5O/c1-10-6-18-14(19-7-10)21-12-2-4-20(5-3-12)13-16-8-11(15)9-17-13/h6-9,12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXHENUXMSCCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[[2-[[2-(2-Fluorophenyl)acetyl]amino]cyclopentyl]methyl]prop-2-enamide](/img/structure/B2589329.png)

![N-(4-acetamidophenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2589332.png)
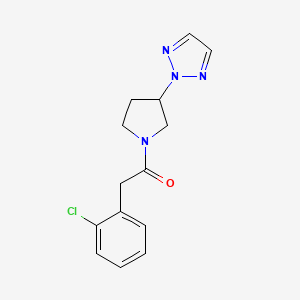
![(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2589337.png)
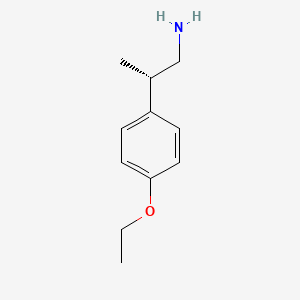
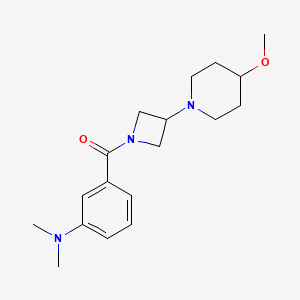
![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589341.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2589343.png)
![6-Ethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2589344.png)
